(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid
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Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, imidazole-containing compounds, which are structurally similar to benzodiazoles, have been synthesized from glyoxal and ammonia . Additionally, boronic acids and their derivatives, which include compounds like “(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid”, have been used in Suzuki–Miyaura coupling reactions .
Chemical Reactions Analysis
Boronic acids and their derivatives have been widely used in Suzuki–Miyaura coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Scientific Research Applications
- EBDBA derivatives have been synthesized and evaluated for their antibacterial potential. Some compounds demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus .
- Notably, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited bactericidal activity against S. aureus strains .
- While not directly related to antibacterial properties, EBDBA derivatives have been explored for their antioxidant potential. Certain compounds showed good scavenging activity, comparable to ascorbic acid, in DPPH assays .
- The benzothiazole scaffold, to which EBDBA belongs, plays a crucial role in medicinal chemistry. It has been associated with diverse biological activities, including antifungal, antiprotozoal, anticancer, anticonvulsant, and anti-inflammatory effects .
- Several drugs containing benzothiazole nuclei are available in the market for various therapeutic purposes .
- EBDBA shares structural similarities with imidazole-containing compounds. Imidazoles exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .
- The benzothiazole moiety is considered a privileged bicyclic heterocycle due to its presence in numerous synthetic and natural products. Researchers continue to explore its potential applications .
- Companies like ChemScene offer EBDBA for custom synthesis and bulk manufacturing. Researchers can access this compound for further investigations .
Antibacterial Activity
Antioxidant Potential
Medicinal Chemistry Scaffold
Imidazole Derivatives
Privileged Heterocyclic Moiety
Custom Synthesis and Sourcing
properties
IUPAC Name |
(1-ethylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLWXFSUGCBRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid |
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